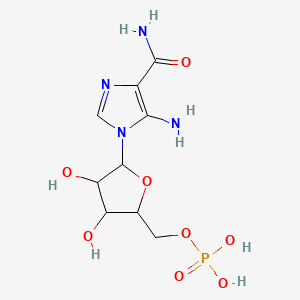
Hexaethylene Glycol Monobenzyl Ether
Overview
Description
Hexaethylene Glycol Monobenzyl Ether is a chemical compound with the molecular formula C19H32O7 and a molecular weight of 372.46 . It is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups . The product is clear colorless to light yellow in appearance .
Synthesis Analysis
Hexaethylene Glycol Monobenzyl Ether is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The exact synthesis process is proprietary and not publicly available.
Molecular Structure Analysis
The IUPAC name for Hexaethylene Glycol Monobenzyl Ether is 1-phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol . The InChI Key is VVBQKDDPSXBMMZ-UHFFFAOYSA-N . The SMILES string is OCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 .
Physical And Chemical Properties Analysis
Hexaethylene Glycol Monobenzyl Ether is a liquid at 20°C . It has a refractive index of 1.49 . The compound is colorless to light yellow and clear in appearance .
Scientific Research Applications
Synthesis of Primary Benzylamines
Hexaethylene Glycol Monobenzyl Ether is utilized in the synthesis of primary benzylamines from oxidized lignin model compounds. This process is significant in the production of nitrogen-containing aromatic chemicals, which are extensively used in medicine, agriculture, and materials research . The compound’s role in fine-tuning the coordination environment of atomically dispersed cobalt catalysts is crucial for achieving high yields in the synthesis of these amines.
Biomass Conversion
In the context of a circular economy, Hexaethylene Glycol Monobenzyl Ether contributes to the sustainable production of nitrogen-containing compounds from biomass sources . Lignin, a renewable resource, is a promising precursor for generating aromatic building blocks, and this compound plays a part in the conversion process.
Safety and Hazards
Hexaethylene Glycol Monobenzyl Ether can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Relevant Papers
One relevant paper is “Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5’TGGGAG3’ Hotoda’s Sequence” which discusses the synthesis of a novel phosphoramidite derivative of cholesterol, with an ether-linked hexaethylene glycol (HEG) spacer arm .
Mechanism of Action
Target of Action
Hexaethylene Glycol Monobenzyl Ether, also known as 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, is a type of glycol ether It’s known that glycol ethers generally target the respiratory system .
Mode of Action
The exact mode of action of Hexaethylene Glycol Monobenzyl Ether is not well-documented. As a member of the glycol ethers family, it is likely to share similar properties. Glycol ethers are commonly used as solvents in paints and cleaners due to their good solvent properties and higher boiling points than lower-molecular-weight ethers and alcohols .
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Hexaethylene Glycol Monobenzyl Ether. For instance, adequate ventilation is necessary when handling this compound to prevent respiratory irritation . Additionally, protective measures such as wearing gloves, protective clothing, and eye protection are recommended to prevent skin and eye irritation .
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O7/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5,20H,6-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBQKDDPSXBMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457434 | |
| Record name | Hexaethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24342-68-5 | |
| Record name | Hexaethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

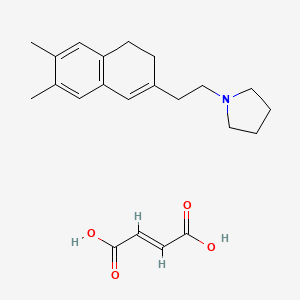


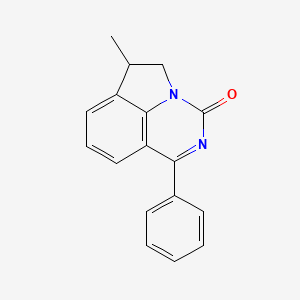



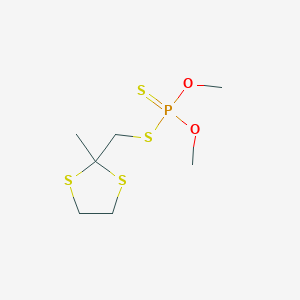

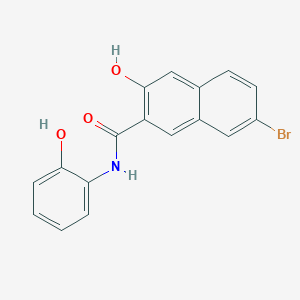
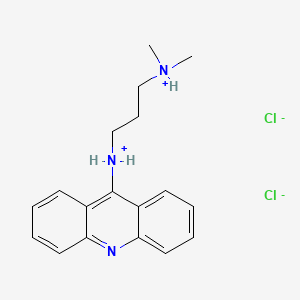
![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)
![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)
